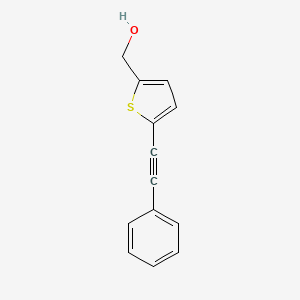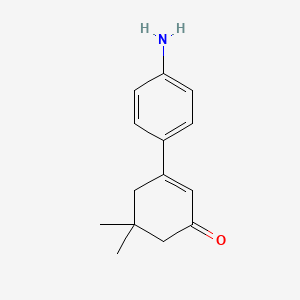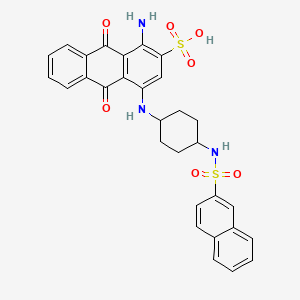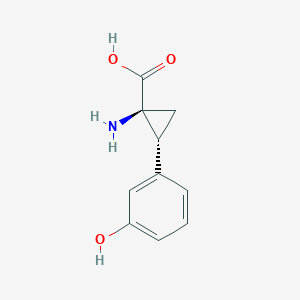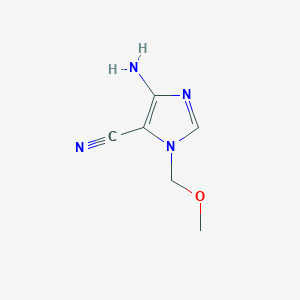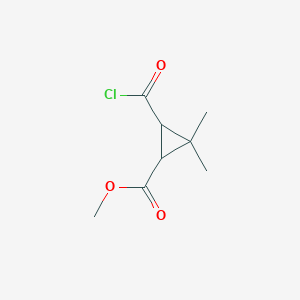![molecular formula C10H16 B13789359 (1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)
(1S,7R)-tricyclo[5.2.1.02,6]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,7R)-tricyclo[52102,6]decane is a polycyclic organic compound characterized by its rigid, bowl-shaped structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7R)-tricyclo[5.2.1.02,6]decane typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective synthesis of tricyclic amino acid derivatives based on a rigid norbornane framework . This process includes the use of chiral, N-Boc-protected ketones as intermediates, which are derived from inexpensive endo-carbic anhydride in a series of five steps with a yield of 47% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and reagents.
化学反应分析
Types of Reactions
(1S,7R)-tricyclo[5.2.1.02,6]decane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
科学研究应用
(1S,7R)-tricyclo[5.2.1.02,6]decane has several applications in scientific research:
Biology: Its rigid structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Industry: It can be used in the development of new materials with unique mechanical or chemical properties.
作用机制
The mechanism by which (1S,7R)-tricyclo[5.2.1.02,6]decane exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid structure of the compound can enhance its binding affinity and specificity, making it a valuable tool for drug design.
相似化合物的比较
Similar Compounds
- (1S,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decan-9-one
- (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
- (1S,7R)-4-ethyl-1,7-dimethyl-2,6-dioxa-10-azatricyclo[5.2.1.0^{4,10}]decane
Uniqueness
(1S,7R)-tricyclo[5.2.1.02,6]decane is unique due to its specific stereochemistry and rigid structure, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high specificity and stability, such as in the design of pharmaceuticals and advanced materials.
属性
分子式 |
C10H16 |
|---|---|
分子量 |
136.23 g/mol |
IUPAC 名称 |
(1S,7R)-tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2/t7-,8+,9?,10? |
InChI 键 |
LPSXSORODABQKT-BQKDNTBBSA-N |
手性 SMILES |
C1CC2[C@@H]3CC[C@@H](C3)C2C1 |
规范 SMILES |
C1CC2C3CCC(C3)C2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate](/img/structure/B13789289.png)
![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)
![5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)
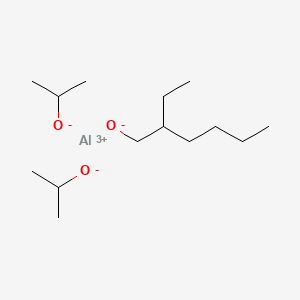

![Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B13789300.png)
